1-(4-Chlorobenzyl)-4-(2-furoyl)piperazine
CAS No.:
Cat. No.: VC0638847
Molecular Formula: C16H17ClN2O2
Molecular Weight: 304.77 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H17ClN2O2 |
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Molecular Weight | 304.77 g/mol |
IUPAC Name | [4-[(4-chlorophenyl)methyl]piperazin-1-yl]-(furan-2-yl)methanone |
Standard InChI | InChI=1S/C16H17ClN2O2/c17-14-5-3-13(4-6-14)12-18-7-9-19(10-8-18)16(20)15-2-1-11-21-15/h1-6,11H,7-10,12H2 |
Standard InChI Key | SRLDYXCIJRJVCX-UHFFFAOYSA-N |
SMILES | C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)C3=CC=CO3 |
Canonical SMILES | C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)C3=CC=CO3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
1-(4-Chlorobenzyl)-4-(2-furoyl)piperazine is officially registered in the PubChem database with the CID 828556, confirming its recognition as a distinct chemical entity . The compound's IUPAC name is [4-[(4-chlorophenyl)methyl]piperazin-1-yl]-(furan-2-yl)methanone, which systematically describes its structural composition . This nomenclature precisely identifies the compound's core components: a piperazine ring, a 4-chlorobenzyl group, and a 2-furoyl group.
The molecular formula of the compound is C₁₆H₁₇ClN₂O₂, indicating its atomic composition of 16 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The compound is also known by several synonyms in various chemical databases, including SMR000105453, MLS000109510, and CBMicro_041442 .
Structural Identification Parameters
For precise chemical identification, 1-(4-Chlorobenzyl)-4-(2-furoyl)piperazine can be defined using several standardized parameters:
Table 1. Identification Parameters of 1-(4-Chlorobenzyl)-4-(2-furoyl)piperazine
Parameter | Value |
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PubChem CID | 828556 |
Molecular Formula | C₁₆H₁₇ClN₂O₂ |
Molecular Weight | 304.77 g/mol |
InChI | InChI=1S/C16H17ClN2O2/c17-14-5-3-13(4-6-14)12-18-7-9-19(10-8-18)16(20)15-2-1-11-21-15/h1-6,11H,7-10,12H2 |
InChIKey | SRLDYXCIJRJVCX-UHFFFAOYSA-N |
SMILES | C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)C3=CC=CO3 |
These identification parameters are crucial for unambiguous compound recognition in chemical databases and scientific literature . The InChI and SMILES notations provide standardized representations of the compound's structure that are machine-readable and universally recognized in chemical informatics.
Structural Analysis and Component Groups
Component Functional Groups
The structure of 1-(4-Chlorobenzyl)-4-(2-furoyl)piperazine can be dissected into three main components:
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A piperazine ring (central heterocyclic component)
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A 4-chlorobenzyl group attached to one nitrogen of the piperazine
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A 2-furoyl group (furan-2-carbonyl) attached to the other nitrogen of the piperazine
This structural configuration contributes to the compound's chemical behavior and potential functional applications. The piperazine core is a six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 4, a common structural motif in many pharmaceutically active compounds .
Structural Comparison with Related Compounds
The structural elements of 1-(4-Chlorobenzyl)-4-(2-furoyl)piperazine share similarities with other piperazine derivatives. For instance, 1-(2-furoyl)piperazine (CAS: 40172-95-0) contains the same furoyl-piperazine connection but lacks the chlorobenzyl group . This simpler compound has a molecular weight of 180.204 g/mol and the formula C₉H₁₂N₂O₂ , illustrating how the addition of the 4-chlorobenzyl group contributes to the higher molecular weight and more complex structure of our target compound.
Similarly, the compound shares some structural features with 1-(4-Chlorobenzhydryl)piperazine (CAS: 303-26-4) , particularly the chlorinated aromatic connection to the piperazine ring, though with different substitution patterns and functional groups.
Physical and Chemical Properties
Physical Characteristics
The molecular weight of 1-(4-Chlorobenzyl)-4-(2-furoyl)piperazine is precisely calculated as 304.77 g/mol based on its molecular formula . While specific experimental physical data for this exact compound is limited in the available sources, some properties can be inferred from related compounds.
Based on structural analogy with 1-(2-furoyl)piperazine, which has a melting point of 67-70°C and a boiling point of approximately 320.3°C at 760 mmHg , it can be reasonably expected that 1-(4-Chlorobenzyl)-4-(2-furoyl)piperazine would have a higher melting and boiling point due to its greater molecular weight and additional functional groups. The presence of the chlorobenzyl group would likely increase lipophilicity while potentially affecting crystal packing forces.
Chemical Properties and Reactivity
The chemical reactivity of 1-(4-Chlorobenzyl)-4-(2-furoyl)piperazine is governed by its functional groups:
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The piperazine ring provides basic nitrogen centers that can participate in acid-base reactions and serve as hydrogen bond acceptors.
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The 2-furoyl group introduces a carbonyl functionality that can engage in nucleophilic addition reactions and provide hydrogen bond acceptor sites.
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The 4-chlorobenzyl group introduces potential sites for nucleophilic aromatic substitution at the chlorine position under appropriate conditions.
The combination of these functional groups creates a molecule with multiple potential reaction sites and likely moderate water solubility due to the polar functional groups balanced by the lipophilic aromatic portions.
Synthesis and Preparation Methods
Comparative Synthesis Methods
The synthesis of 1-(4-Chlorobenzhydryl)piperazine, a structurally related compound, provides valuable insights into potential preparation methods. This synthesis involves:
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Mixing DMF, KI, and piperazine with toluene at 80°C
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Adding the chlorinated benzyl component (4-CBC) and maintaining temperature for extended reaction periods
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Processing through washing, acidification, neutralization, and filtration steps
With appropriate modifications to accommodate the specific structural differences, similar methodologies could potentially be adapted for the synthesis of 1-(4-Chlorobenzyl)-4-(2-furoyl)piperazine. The reported high yield (92%) for the related compound suggests that such approaches could be efficient for our target compound as well .
Applications and Research Significance
Chemical Research Applications
The compound may serve as:
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An intermediate in organic synthesis
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A reference standard for analytical chemistry
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A structural model for studying structure-activity relationships in medicinal chemistry
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A component in chemical library collections for high-throughput screening
Its inclusion in databases with identifiers like MLS000109510 suggests its incorporation into molecular libraries for screening purposes .
Analytical Characterization
Spectroscopic Identification
For comprehensive characterization of 1-(4-Chlorobenzyl)-4-(2-furoyl)piperazine, several analytical methods would typically be employed:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H-NMR would show characteristic signals for the aromatic protons of the chlorobenzyl and furan rings, methylene protons of the piperazine ring, and the benzyl methylene group
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¹³C-NMR would identify the carbonyl carbon, aromatic carbons, and aliphatic carbon atoms
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Mass Spectrometry:
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The molecular ion peak would be expected at m/z 304.77
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Fragmentation patterns would likely show characteristic losses corresponding to the chlorobenzyl and furoyl groups
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Infrared Spectroscopy:
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Characteristic absorption bands would be expected for the carbonyl group (approximately 1650 cm⁻¹), aromatic C=C stretching, and C-N stretching of the piperazine ring
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These spectroscopic methods, combined with chromatographic techniques, would provide definitive identification and purity assessment of the compound.
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